molecular formula C13H7N3O7S B11565756 6-Nitro-3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide

6-Nitro-3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11565756
M. Wt: 349.28 g/mol
InChI Key: FWLZPRQMTSFWRE-UHFFFAOYSA-N
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Description

6-Nitro-3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactions. One common method includes the nitration of 3-(4-nitrophenoxy)-1,2-benzothiazole, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as hydrogen peroxide or potassium permanganate for the oxidation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to potential biological effects. The phenoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenoxy)-1,2-benzothiazole: Lacks the dioxide functionality.

    6-Nitro-1,2-benzothiazole: Lacks the phenoxy group.

    3-Phenoxy-1,2-benzothiazole: Lacks the nitro groups.

Uniqueness

6-Nitro-3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide is unique due to the presence of both nitro groups and the phenoxy group, along with the dioxide functionality

Properties

Molecular Formula

C13H7N3O7S

Molecular Weight

349.28 g/mol

IUPAC Name

6-nitro-3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C13H7N3O7S/c17-15(18)8-1-4-10(5-2-8)23-13-11-6-3-9(16(19)20)7-12(11)24(21,22)14-13/h1-7H

InChI Key

FWLZPRQMTSFWRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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